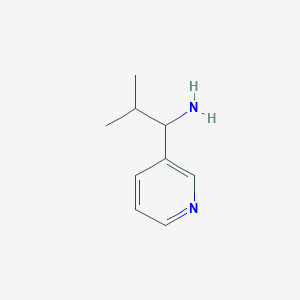

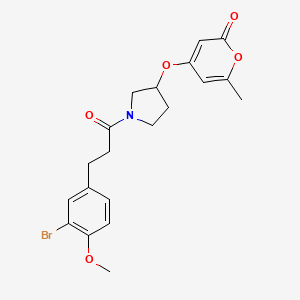

![molecular formula C18H20N2O4S2 B2508502 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 895459-86-6](/img/structure/B2508502.png)

2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a subject of interest due to their potential biological activities. In the context of 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, similar compounds have been synthesized through various methods. For instance, 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide was prepared by reacting a thiazolidinone derivative with ammonia, leading to a series of pyrimidinone derivatives with potential antibiotic and antibacterial properties . Additionally, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with different organic reagents, which were then confirmed by spectral data and elemental analysis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. The synthesized compounds' structures were confirmed using various spectroscopic techniques such as IR, 1H NMR, and MS, along with elemental analysis . These techniques ensure the correct identification of the synthesized molecules and their potential functional groups that may contribute to their biological activities.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions to yield compounds with potential biological activities. For example, thiophene-2-carboxamide reacted with different reagents like benzaldehyde, formic acid, and phenylisothiocyanate to yield pyrimidinone derivatives . Similarly, the reaction of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents led to a series of compounds with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. These properties are essential for understanding the compounds' stability, solubility, and reactivity, which in turn affect their biological efficacy. For instance, the cytotoxicity against human fibroblasts and the selectivity indices of the compounds are important parameters that determine their potential as antiviral and antitumor agents . The conversion of an amide to a thioamide in the antitubercular compound 2-(decylsulfonyl)acetamide resulted in a compound with diminished activity against tuberculosis but increased activity against Staphylococcus aureus .

Applications De Recherche Scientifique

Antimicrobial Applications

Research has explored the synthesis of various thiophene derivatives with potential antimicrobial properties. For instance, the study on the synthesis, characterization, and antimicrobial activity of Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide highlights the antimicrobial potential of thiophene derivatives through the Gewald reaction. These compounds were found to exhibit antimicrobial activity, suggesting potential for similar compounds like 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in antimicrobial applications (Arora et al., 2012).

Antitumor and Anticancer Applications

Compounds structurally related to 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide have been synthesized and evaluated for their antitumor and anticancer activities. A notable study synthesized novel diarylsulfonylurea derivatives, revealing that some compounds exhibited broad-spectrum antitumor activity. This suggests potential applications in cancer therapy for structurally related compounds (El-Sherbeny et al., 2010).

Nonlinear Optical Materials

The synthesis of sulfone-substituted thiophene chromophores, including phenylsulfonyl groups, has been studied for their efficient second-order optical nonlinearities, high thermal stability, and good transparency. These properties are essential for applications as nonlinear optical materials, indicating potential utility in photonic and optoelectronic devices (Chou et al., 1996).

Anti-Inflammatory Agents

Thiophene derivatives have also been investigated for their anti-inflammatory properties. A study on the synthesis and biological evaluation of certain cyclohexane-1-carboxamides as apoptosis inducers suggests that structurally related compounds could serve as effective anti-inflammatory agents, offering a potential therapeutic avenue for treating inflammation-related conditions (Abd-Allah & Elshafie, 2018).

Orientations Futures

Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propriétés

IUPAC Name |

2-[[2-(benzenesulfonyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c19-17(22)16-13-9-5-2-6-10-14(13)25-18(16)20-15(21)11-26(23,24)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJNXCSHWHEWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508421.png)

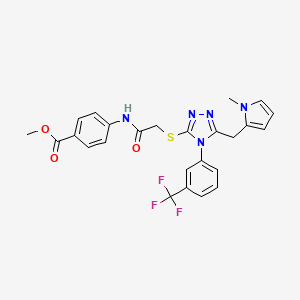

![2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2508422.png)

![5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508428.png)

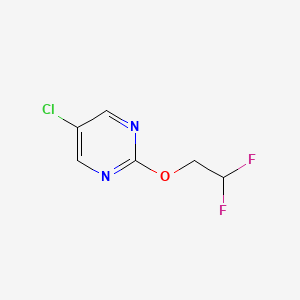

![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2508429.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)

![N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2508434.png)